1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile

Physicochemical profiling Drug-likeness Oral bioavailability prediction

This tetrasubstituted cyclobutane uniquely combines a C3 ketone, a C1 nitrile, and a C1 methylsulfonylmethyl group on a strained ring core. Unlike unsubstituted or halo-analogs, the stable sulfone enables direct Julia–Kocienski olefination to construct exocyclic alkenes, a motif relevant to cyclobutane natural product analogs. With orthogonal reactive handles (ketone, nitrile, sulfone), this scaffold supports diversity-oriented synthesis from a single starting material. When your target profile demands a sub-200 Da scaffold with three functional vectors, this compound delivers pre-installed pharmacophoric features, reducing synthetic steps from the parent 3-oxocyclobutane-1-carbonitrile.

Molecular Formula C7H9NO3S
Molecular Weight 187.21
CAS No. 2229256-12-4
Cat. No. B2510526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile
CAS2229256-12-4
Molecular FormulaC7H9NO3S
Molecular Weight187.21
Structural Identifiers
SMILESCS(=O)(=O)CC1(CC(=O)C1)C#N
InChIInChI=1S/C7H9NO3S/c1-12(10,11)5-7(4-8)2-6(9)3-7/h2-3,5H2,1H3
InChIKeyRIGZZOLFDAYHAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile (CAS 2229256-12-4) – Structural Identity and Core Physicochemical Profile


1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile (CAS 2229256-12-4) is a tetrasubstituted cyclobutane derivative bearing three distinct functional groups on a strained four-membered ring: a ketone at position 3, a nitrile at position 1, and a methylsulfonylmethyl substituent also at position 1 . Its molecular formula is C₇H₉NO₃S with a molecular weight of 187.22 g/mol [1]. The compound is classified as a small-molecule building block or synthetic intermediate within the broader 3-oxocyclobutane-1-carbonitrile family and is typically offered at research-grade purity (≥95%) by chemical suppliers [2].

Why 1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile Cannot Be Replaced by Generic 3-Oxocyclobutane-1-carbonitrile Analogs


The 3-oxocyclobutane-1-carbonitrile scaffold is a common entry point for cyclobutane-based library synthesis; however, substitution at the C1 position critically alters the compound's physicochemical profile, metabolic stability, and available downstream chemistry [1]. The target compound incorporates a methylsulfonylmethyl group at C1, which simultaneously increases molecular weight, hydrogen-bond acceptor capacity, and topological polar surface area relative to unsubstituted or simply alkylated analogs [2]. In medicinal chemistry campaigns, these differences directly impact logP, solubility, and CYP450 oxidative metabolism susceptibility [3]. Furthermore, the sulfone moiety provides a synthetic handle for Julia–Kocienski olefination or sulfone alkylation chemistry that is entirely absent in C1-H, C1-alkyl, or C1-halo analogs [4]. Generic substitution therefore risks not only altered pharmacokinetic behavior but also loss of the specific reactivity that this compound was designed to deliver.

Quantitative Differentiation Evidence: 1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile vs. Closest Analogs


Physicochemical Differentiation: Increased Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count vs. Unsubstituted Core

The target compound possesses 5 heteroatoms (N, O₃, S) and an estimated tPSA of approximately 83.4 Ų, compared to 3 heteroatoms (N, O) and a tPSA of approximately 41.1 Ų for the unsubstituted parent 3-oxocyclobutane-1-carbonitrile (CAS 20249-16-5) [1]. This increase of approximately 42.3 Ų in tPSA is driven by the additional sulfone oxygens. In oral drug design, tPSA values above 60 Ų are generally associated with reduced passive membrane permeability but improved aqueous solubility; values above 80 Ų typically require active transport for significant oral absorption [2]. The H-bond acceptor count increases from 2 (parent) to 4 (target compound), which directly impacts aqueous solubility and CYP450 recognition [3]. These differences are of a magnitude known to alter in vivo pharmacokinetic behavior [2]. Caution: No direct experimental permeability or solubility data for this specific compound were identified in the published literature.

Physicochemical profiling Drug-likeness Oral bioavailability prediction

Lipophilicity Shift: Measured logP Difference Relative to Non-Ketone Methylsulfonylmethyl Analog

The ZINC database records a calculated logP of 0.967 for the target compound [1]. In contrast, the structurally related but ketone-absent analog 1-(methylsulfonyl)cyclobutanecarbonitrile (CAS 1248918-52-6; C₆H₉NO₂S, MW 159.21) contains one fewer oxygen atom and lacks the polar ketone . Based on the absence of the ketone oxygen, its logP is estimated to be approximately 1.3–1.5 log units higher (more lipophilic) [2]. The ketone in the target compound thus contributes a logP-lowering effect of roughly 0.3–0.5 units, which is significant in the context of lead optimization where a ΔlogP of 0.5 can shift a compound between high and low metabolic clearance categories [2]. Caution: This is a class-level inference; no directly measured logD₇.₄ values were identified.

Lipophilicity logP Metabolic stability

Synthetic Handle Differentiation: Sulfone vs. Mesylate Ester vs. Sulfonyl Chloride Reactivity Profiles

The target compound incorporates a methyl sulfone (CH₂–SO₂–CH₃) moiety, which is chemically distinct from the mesylate ester (CH₂–O–SO₂–CH₃) found in (1-cyanocyclobutyl)methyl methanesulfonate (CAS 1909313-54-7; C₇H₁₁NO₃S, MW 189.23) and the sulfonyl chloride (SO₂Cl) found in (1-cyanocyclobutyl)methanesulfonyl chloride (CAS 1803581-10-3; C₆H₈ClNO₂S, MW 193.65) [1]. The sulfone is stable to nucleophilic displacement and hydrolysis, enabling its use as an activating group in Julia–Kocienski olefination and as a directing group for metalation [2]. In contrast, the mesylate ester is a good leaving group (pKa of methanesulfonic acid ≈ -2.6), and the sulfonyl chloride is highly electrophilic and moisture-sensitive, limiting its shelf life and handling [3]. The sulfone in the target compound thus provides a unique balance of stability and synthetic utility not available from the mesylate or sulfonyl chloride analogs.

Synthetic chemistry Julia olefination Nucleophilic substitution

Molecular Weight Progression in the 3-Oxocyclobutane-1-carbonitrile Series: Implications for Fragment-Based Drug Discovery

The target compound (MW 187.22) represents a mid-range molecular weight within the 1-substituted 3-oxocyclobutane-1-carbonitrile series . The unsubstituted parent (CAS 20249-16-5, MW 95.10) is a fragment-sized molecule (MW < 300, but < 200 ideal for FBDD) [1]. 1-Chloro-3-oxocyclobutane-1-carbonitrile (MW ~129.5) and 1-ethyl-3-oxocyclobutane-1-carbonitrile (MW ~123.15) occupy intermediate positions, while 1-(4-bromophenyl)-3-oxocyclobutane-1-carbonitrile (MW ~250.1) is heavier . The target compound's MW of 187.22 places it at the upper end of the fragment range (typically defined as MW ≤ 250) with the highest heteroatom count (5) among the non-aryl analogs, potentially offering richer interaction vectors for target binding [2].

Fragment-based drug discovery Molecular weight Ligand efficiency

Patent Landscape: Cyclobutyl Sulfone Scaffold in Notch-Sparing Gamma Secretase Inhibition

Patent WO2009131906A1 (Merck Sharp & Dohme Corp.) discloses a class of cyclobutyl sulfone derivatives as Notch-sparing gamma secretase inhibitors for Alzheimer's disease [1]. The general Formula I in this patent encompasses 1,1-disubstituted cyclobutane scaffolds bearing a sulfone substituent, a structural motif directly related to the target compound [1]. While the target compound itself is not explicitly exemplified in the patent, its 1-(methylsulfonylmethyl)-3-oxocyclobutane-1-carbonitrile scaffold maps onto the Markush structure, where the C3 ketone can serve as a diversification point for further SAR exploration (e.g., reductive amination, Grignard addition, oxime formation) [1][2]. This patent demonstrates that the cyclobutyl sulfone chemotype has been validated for a therapeutically relevant target class, lending credibility to the scaffold for medicinal chemistry programs targeting CNS indications [1].

Alzheimer's disease Gamma secretase Notch signaling

Optimal Research and Procurement Scenarios for 1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile


Fragment-to-Lead Campaigns Requiring Pre-Functionalized Cyclobutane Cores with Balanced logP

The compound's MW of 187.22 Da, calculated logP of 0.967, and tPSA of ~83 Ų position it as an advanced fragment or early lead-like scaffold [1]. Its C3 ketone provides a direct diversification handle, while the C1 nitrile and methylsulfonylmethyl group pre-install pharmacophoric features that would otherwise require 2–3 additional synthetic steps from the parent 3-oxocyclobutane-1-carbonitrile. Procurement should be prioritized when the desired target product profile calls for moderate polarity and MW under 200 Da with at least three functional group vectors.

Synthesis of Julia–Kocienski Olefination Precursors

The methyl sulfone moiety enables direct use of this compound as the sulfone partner in Julia–Kocienski olefination reactions . Unlike the mesylate ester or sulfonyl chloride analogs, the sulfone is stable to the basic conditions required for metalation and condensation . This scenario is particularly relevant for constructing exocyclic alkenes on the cyclobutane ring, a motif found in several bioactive cyclobutane natural product analogs.

Structure-Activity Relationship (SAR) Exploration Around the Cyclobutyl Sulfone Pharmacophore for CNS Targets

Given the precedent set by WO2009131906A1 for cyclobutyl sulfones as Notch-sparing gamma secretase inhibitors, this compound can serve as a core scaffold for SAR studies targeting Alzheimer's disease or other CNS indications where gamma secretase modulation is implicated . The C3 ketone allows for reductive amination, oxime, or hydrazone formation to explore additional binding interactions, while the sulfone and nitrile groups provide key anchoring points.

Building Block for Cyclobutane-Focused Chemical Libraries in High-Throughput Screening

The compound's three distinct functional groups (ketone, nitrile, sulfone) offer orthogonal reactivity, making it a versatile building block for diversity-oriented synthesis . Libraries constructed from this scaffold can simultaneously vary substituents at the ketone (via nucleophilic addition/reduction), the nitrile (via hydrolysis to amide/acid or reduction to amine), and the sulfone (via Julia olefination or alkylation), generating structurally diverse analogs from a single starting material [1].

Quote Request

Request a Quote for 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.